4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
4-Benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a benzyl group at the N4 position, a 2-methylphenoxymethyl group at C5, and a thiol (-SH) group at C2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological properties, including antimicrobial, antioxidant, and antifungal activities. The presence of the thiol group enhances its reactivity, enabling interactions with biological targets via hydrogen bonding or disulfide formation. Its synthesis typically involves cyclization of thiosemicarbazides or alkylation of precursor triazoles, as seen in structurally analogous compounds .
Properties
IUPAC Name |
4-benzyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-7-5-6-10-15(13)21-12-16-18-19-17(22)20(16)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSORKIJFZOFJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NNC(=S)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization
The triazole core is commonly synthesized via cyclization of thiosemicarbazide precursors. For 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol , this involves:
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Reacting 1-benzoyl-3-thiosemicarbazide with 2-methylphenoxy methyl bromide in aqueous sodium hydroxide (10% w/v) under reflux (80°C, 6–8 hours).
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The reaction proceeds through nucleophilic substitution at the sulfur atom, followed by intramolecular cyclization to form the triazole ring.
Key Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1-Benzoyl-3-thiosemicarbazide | 1.0 | Ethanol | 80°C | 68% |
| 2-Methylphenoxy methyl bromide | 1.2 |
Mechanistic Insight
The base deprotonates the thiol group, facilitating alkylation at the sulfur center. Cyclization is driven by the elimination of water, forming the 1,2,4-triazole ring.
Microwave-Assisted Synthesis
Accelerated Ring Closure
Microwave irradiation significantly reduces reaction times. A modified protocol involves:
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Mixing 3-(2-methylphenoxy)propanehydrazide with carbon disulfide and potassium hydroxide in ethanol.
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Irradiating the mixture at 150 W for 2–3 minutes to form the potassium dithiocarbamate intermediate.
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Adding benzyl chloride and irradiating for an additional 3 minutes to yield the target compound.
Advantages
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Time Efficiency : 5–6 minutes vs. 6–8 hours for conventional methods.
Hydrazine Hydrate-Mediated Cyclization
Two-Step Synthesis
This method employs hydrazine hydrate for sequential condensation and cyclization:
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Step 1 : React 2-methylphenoxy acetic acid with thiosemicarbazide in phosphoryl chloride (POCl₃) to form 2-[(2-methylphenoxy)acetyl]thiosemicarbazide .
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Step 2 : Treat the intermediate with benzylamine in ethanol under reflux (12 hours) to induce cyclization.
Characterization Data
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IR (KBr) : 2550 cm⁻¹ (S–H), 1650 cm⁻¹ (C=N).
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.28 (m, 5H, benzyl), 6.90–6.84 (m, 4H, 2-methylphenoxy), 4.52 (s, 2H, CH₂), 2.32 (s, 3H, CH₃).
Alkylation of Pre-Formed Triazole-Thiols
Post-Cyclization Functionalization
The (2-methylphenoxy)methyl group is introduced via alkylation:
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Dissolve 4-benzyl-4H-1,2,4-triazole-3-thiol in dry DMF.
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Add 2-methylphenoxy methyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).
Optimization Note
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Solvent Choice : DMF outperforms THF or ethanol due to better solubility of intermediates.
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Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Comparative Analysis of Methods
| Method | Time | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Base-Mediated | 8 hours | 68% | 95% | Moderate |
| Microwave | 6 minutes | 78% | 98% | High |
| Hydrazine Cyclization | 12 hours | 65% | 93% | Low |
| Alkylation | 4 hours | 72% | 96% | High |
Critical Observations
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Microwave Synthesis offers the best balance of speed and yield but requires specialized equipment.
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Alkylation is preferred for large-scale production due to straightforward purification.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the benzyl or phenoxy moieties.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have been studied for their effectiveness against a range of pathogens. A study found that triazole derivatives demonstrated substantial activity against Mycobacterium tuberculosis, suggesting potential for developing new anti-tubercular agents .
Anticancer Potential
Triazole derivatives are also being investigated for their anticancer properties. The presence of the triazole ring in the compound may enhance its interaction with biological targets involved in cancer progression. For example, similar compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines .
Antidiabetic Effects
The compound has been noted for its potential antidiabetic effects. Research indicates that modifications in the triazole structure can lead to increased insulin sensitivity and improved glucose metabolism .
Agricultural Applications
Fungicides
Triazole compounds are widely recognized for their fungicidal properties. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. The application of this compound in agricultural settings could provide an effective means of controlling fungal diseases in crops .
Plant Growth Regulators
There is emerging evidence that triazole derivatives can act as plant growth regulators. They may enhance plant resilience against environmental stresses and improve yield by modulating hormonal pathways within plants .
Material Science Applications
Polymer Chemistry
The unique structure of this compound allows it to be utilized in synthesizing novel polymers with enhanced properties. Research has explored its incorporation into polymer matrices to improve thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, triazole compounds are being explored as stabilizing agents for nanoparticles. Their ability to form complexes with metal ions can lead to the development of nanomaterials with specific catalytic or electronic properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pharmacological and physicochemical properties of triazole-3-thiol derivatives are heavily influenced by substituents on the triazole ring. Below is a comparative analysis of key analogs:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Thiol-containing triazoles are prone to oxidation, but the 2-methylphenoxymethyl group may sterically protect the thiol, extending half-life relative to unsubstituted analogs .
Biological Activity
The compound 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 489.6 g/mol. The compound features a triazole ring that is known for its reactivity and ability to form derivatives with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O4S |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | 2-[[4-benzyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |
| InChI | InChI=1S/C27H27N3O4S/c1... |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study involving various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that these compounds possess potent activity against a range of pathogenic bacteria and fungi. Specifically, at a concentration of 125 µg/mL, the synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Case Study: Antimicrobial Efficacy
In a comparative study on triazole derivatives:
- Most Active Compounds : The compounds exhibiting the highest antimicrobial activity were identified as 1-(4-ethyl-5-(thio)methyl)-triazole derivatives.
- MIC Values : The most potent derivative demonstrated an MIC of 31.25 µg/mL against Pseudomonas aeruginosa .
The biological activity of triazole compounds is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes:
- Enzyme Inhibition : Triazoles can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption.
- Receptor Modulation : These compounds may interact with various receptors influencing cellular signaling pathways .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond antimicrobial activity:
- Antifungal Agents : Due to their mechanism of action against fungal pathogens.
- Anticancer Properties : Some studies have indicated that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Research has suggested potential anti-inflammatory properties linked to the modulation of inflammatory pathways .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its analogs?
The synthesis of triazole-3-thiol derivatives typically involves cyclization reactions starting from hydrazides or thiocarbohydrazides. For example:
- Classical alkylation : Reacting a thiol intermediate (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification .
- Solvent-free condensation : Heating thiocarbohydrazide with appropriate carbonyl precursors under solvent-free conditions to form the triazole core .
- Substituent introduction : Modify the benzyl or phenoxy groups via nucleophilic substitution or Friedel-Crafts alkylation to diversify analogs .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolve crystal packing and confirm substituent geometry (e.g., triazole ring conformation and thiol tautomerism) .
- NMR spectroscopy : Use H and C NMR to verify benzyl, phenoxy, and triazole proton environments.
- FTIR : Identify thiol (-SH) stretching vibrations (~2500 cm) and triazole ring vibrations (1600–1500 cm) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
Q. How can researchers evaluate the antioxidant potential of this compound using the DPPH assay?
- Protocol : Prepare a DPPH solution (0.1 mM in ethanol) and mix with the test compound at varying concentrations (e.g., 1 × 10 M to 1 × 10 M). Monitor absorbance at 517 nm for 30 minutes.
- Data interpretation : Calculate scavenging activity as \text{% Inhibition} = [(A_{\text{control}} - A_{\text{sample}})/A_{\text{control}}] \times 100. Note that activity often decreases at lower concentrations due to reduced radical interaction .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in analogs?
- Substituent effects :
- Electron-withdrawing groups : Adding fluorobenzylidene radicals may reduce antioxidant activity but enhance antimicrobial properties .
- Hydrophobic substituents : Bulky groups (e.g., morpholine-sulfonyl) improve membrane permeability and target binding in medicinal chemistry applications .
- Tautomerism analysis : Use DFT calculations to compare thiol ↔ thione tautomer stability, which influences reactivity and binding .
Q. What multi-method approaches validate biological activity and mechanism of action?
- Combined experimental/theoretical methods :
- In vitro + molecular docking : Pair DPPH/antimicrobial assays with docking studies on target proteins (e.g., SARS-CoV-2 helicase) to identify binding interactions .
- Electrochemical + DFT : Evaluate corrosion inhibition efficiency via polarization resistance measurements and correlate with HOMO/LUMO energy gaps .
- Cross-validation : Resolve contradictions (e.g., conflicting antioxidant data) by repeating assays under standardized conditions and using multiple radical models (e.g., ABTS alongside DPPH) .
Q. How can researchers address solubility challenges in biological testing?
- Derivatization : Convert the thiol (-SH) group to a disulfide (-S-S-) or thioether (-S-R) to enhance hydrophilicity .
- Co-solvent systems : Use DMSO/water mixtures (≤1% DMSO) to maintain compound stability while minimizing solvent interference .
- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .
Methodological Notes
- Data reproducibility : Standardize molar concentrations, solvent purity, and incubation times across experiments .
- Ethical reporting : Disclose tautomeric equilibria and stereochemical uncertainties in crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
